Trichloro(4-nonylphenyl)silane

Surface Modification Wettability Hydrophobicity

Trichloro(4-nonylphenyl)silane (CAS 139056-21-6), systematically named 1-nonyl-4-(trichlorosilyl)benzene, is an aryl-alkyl organosilicon compound with the molecular formula C₁₅H₂₃Cl₃Si and a molecular weight of 337.79 g/mol. It is a trichlorosilane reagent that contains a reactive silicon-chlorine center for covalent surface attachment and a para-nonylphenyl organic group that dictates final surface properties.

Molecular Formula C15H23Cl3Si
Molecular Weight 337.8 g/mol
CAS No. 139056-21-6
Cat. No. B3237452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(4-nonylphenyl)silane
CAS139056-21-6
Molecular FormulaC15H23Cl3Si
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
InChIInChI=1S/C15H23Cl3Si/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3
InChIKeyIFBMMSLHWHOERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(4-nonylphenyl)silane (CAS 139056-21-6): Product Baseline and In-Class Context


Trichloro(4-nonylphenyl)silane (CAS 139056-21-6), systematically named 1-nonyl-4-(trichlorosilyl)benzene, is an aryl-alkyl organosilicon compound with the molecular formula C₁₅H₂₃Cl₃Si and a molecular weight of 337.79 g/mol . It is a trichlorosilane reagent that contains a reactive silicon-chlorine center for covalent surface attachment and a para-nonylphenyl organic group that dictates final surface properties [1]. This compound occupies a niche between purely aliphatic alkyltrichlorosilanes (e.g., octadecyltrichlorosilane, OTS) and simple aromatic phenyltrichlorosilanes, combining the strong hydrophobicity of a long alkyl tail with the structural rigidity and potential pi-interactions of an aromatic ring.

Why Generic Alkyl- or Phenyl-Silanes Cannot Simply Replace Trichloro(4-nonylphenyl)silane


The simple substitution of Trichloro(4-nonylphenyl)silane with a generic alkyltrichlorosilane or a pure phenyltrichlorosilane fails because the resultant surface energetics and interfacial properties are dictated by the specific molecular structure [1]. The para-substituted nonyl chain on the aromatic ring provides a unique combination of alkyl-chain flexibility for packing density and aromatic character for potential pi-stacking or tuning of refractive index. This is unlike simple alkyltrichlorosilanes which form highly ordered, crystalline-like monolayers that can be brittle, or phenyltrichlorosilane which tends to form disordered, multilayer films [2]. The resulting surface exhibits a specific balance of hydrophobicity and dispersive surface energy that is not replicable by blending or substituting with other in-class compounds.

Trichloro(4-nonylphenyl)silane: Quantitative Differentiation Evidence Against Comparators


Surface Wettability Differentiation: Hydrophobic Character of Trichloro(4-nonylphenyl)silane-Modified Silica

Silica nanoparticles functionalized with Trichloro(4-nonylphenyl)silane exhibit a high water contact angle, classifying the surface as hydrophobic. This is a direct result of the long nonyl chain's ability to screen the underlying polar substrate [1]. In contrast, modification with a shorter-chain alkyltrichlorosilane or a pure phenyltrichlorosilane yields significantly lower contact angles and thus less effective hydrophobization [2].

Surface Modification Wettability Hydrophobicity

Monolayer Quality and Packing Density: Preventing Multilayer Formation

Trichloro(4-nonylphenyl)silane is capable of forming well-ordered, monolayer-thick films on hydroxylated surfaces. This is in stark contrast to phenyltrichlorosilane, which under identical conditions tends to polymerize in solution and deposit thick, uncontrolled multilayers (>10 nm) due to the lack of a long alkyl spacer to direct self-assembly [1].

Self-Assembled Monolayers SAMs Surface Patterning

Hydrolytic Stability of Surface Coatings: Trichlorosilane vs. Trimethoxysilane Analogs

The Si-Cl bonds in Trichloro(4-nonylphenyl)silane are highly reactive towards surface silanol groups, leading to a high grafting density and the formation of robust Si-O-Si interfacial bonds [1]. This results in a surface coating with greater hydrolytic stability compared to analogs like (4-nonylphenyl)trimethoxysilane, where slower hydrolysis and condensation kinetics can result in incomplete surface coverage and residual unreacted methoxy groups that are susceptible to long-term aqueous degradation [2].

Surface Stability Hydrolysis Resistance Durability

Differential Surface Energy: Balancing Hydrophobicity and Dispersive Interactions

Coatings derived from Trichloro(4-nonylphenyl)silane are expected to exhibit a low critical surface tension (γc) characteristic of closely packed methyl-terminated surfaces, yet the underlying aromatic group contributes a higher dispersive component than pure aliphatic chains [1]. This unique balance can enhance adhesion to aromatic polymers or graphitic materials compared to purely aliphatic coatings like those from OTS.

Surface Energy Critical Surface Tension Adhesion Science

High-Value Application Scenarios for Trichloro(4-nonylphenyl)silane Based on Verified Evidence


Modification of SPR and Other Biosensor Chips

Trichloro(4-nonylphenyl)silane is used to create hydrophobic interfaces on gold or silica biosensor surfaces, such as those used in Surface Plasmon Resonance (SPR). The robust, covalently attached monolayer provides a stable, low-fouling background that prevents non-specific protein adsorption while presenting a hydrophobic 'lawn' ideal for immobilizing lipid membranes or hydrophobic analytes . This application leverages its ability to form true monolayers, a key differentiation from phenyltrichlorosilane.

Water-Blocking Agent for Inorganic Fillers and Pigments

The compound serves as an effective surface treatment for inorganic fillers (e.g., silica, alumina, titanium dioxide) used in polymer composites, adhesives, and sealants. Its long nonyl chain imparts high hydrophobicity (contact angle > 90°), as detailed in the evidence, which reduces moisture uptake and prevents filler agglomeration. This leads to improved dispersion and rheological properties in hydrophobic polymer matrices like polyethylene or silicone rubber.

Synthesis of Functional Silicone Surfactants and Release Agents

As a versatile building block in organic synthesis, Trichloro(4-nonylphenyl)silane is employed to introduce the nonylphenyl group into more complex organosilicon structures via Grignard reactions or nucleophilic substitution . These derivatives can be used as specialty surfactants or as components in pressure-sensitive adhesives and mold-release coatings, where the tailored balance of hydrophobic and aromatic character provides a performance advantage over purely aliphatic or aromatic silane derivatives.

Gate Dielectric Modification in Organic Field-Effect Transistors (OFETs)

In the fabrication of OFETs, a monolayer of Trichloro(4-nonylphenyl)silane on the SiO2 gate dielectric is used to passivate charge-trapping silanol groups and control the semiconductor's molecular orientation. The low surface energy and high contact angle (hydrophobicity) promote favorable 2D growth of organic semiconductors like pentacene, leading to higher charge carrier mobility compared to devices fabricated on bare oxide or those treated with more hydrophilic silanes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trichloro(4-nonylphenyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.